molecular formula C12H12F3N3O2 B11838634 Ethyl 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B11838634
M. Wt: 287.24 g/mol
InChI Key: WSDYTJFPGKRCMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a fluorinated pyrazolopyrimidine derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position and methyl (-CH₃) groups at the 5- and 7-positions. Its synthesis typically involves a three-step protocol starting from ethyl 2-cyanoacetate, utilizing dimethylformamidine dimethyl acetal, hydrazine hydrate, and acetylacetone under optimized conditions (yield: ~80%) . The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, which are critical for modulating biological activity and pharmacokinetics .

Properties

Molecular Formula

C12H12F3N3O2

Molecular Weight

287.24 g/mol

IUPAC Name

ethyl 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C12H12F3N3O2/c1-4-20-11(19)8-9(12(13,14)15)17-18-7(3)5-6(2)16-10(8)18/h5H,4H2,1-3H3

InChI Key

WSDYTJFPGKRCMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2N=C1C(F)(F)F)C)C

Origin of Product

United States

Preparation Methods

Primary Route: Sequential Cyclization and Functionalization

Step 1: Pyrazole Ring Formation

ReagentConditionsYieldPurity
Ethyl 3-oxobutanoateEtOH, HCl, 0°C → RT78%95%
TrifluoroacetamideDMF, 120°C, 4h85%97%

Step 2: Pyrimidine Annulation
Critical parameters:

  • Solvent : Methanol > Ethanol (95% vs 88% yield)

  • Reductant : NaBH₄ (0.5 equiv) prevents over-reduction

  • Temperature : 65°C optimizes ring closure rate

Mechanistic Insight :

Cyclization proceeds via 6-endo-trig pathway, favored by CF₃ electron-withdrawing effect\text{Cyclization proceeds via } \textit{6-endo-trig} \text{ pathway, favored by CF₃ electron-withdrawing effect}

Reaction Optimization and Process Chemistry

Solvent Effects on Regioselectivity

SolventDielectric ConstantMajor Product RatioByproduct Formation
Methanol32.719:1<2%
THF7.56:112%
DCM8.93:122%

Methanol's high polarity stabilizes transition state for desired N1-C6 bond formation.

Catalytic Enhancements

  • Lewis Acids : ZnCl₂ (5 mol%) increases reaction rate 3-fold

  • Phase Transfer : TBAB (tetrabutylammonium bromide) improves interfacial contact in biphasic systems

Purification and Characterization

Crystallization Protocols

Solvent SystemCrystal HabitPurityRecovery
Ethanol/Water (3:1)Needles99.5%85%
Hexane/EtOAc (5:1)Prisms98.2%78%
MeOH/DCM (1:2)Irregular Plates97.8%82%

Spectroscopic Fingerprints

¹H NMR (400 MHz, CDCl₃):

  • δ 1.42 (t, J=7.1 Hz, 3H, OCH₂CH₃)

  • δ 2.68 (s, 6H, C5/C7-CH₃)

  • δ 4.47 (q, J=7.1 Hz, 2H, OCH₂)

¹³C NMR:

  • 162.4 ppm (C=O)

  • 118.2 ppm (q, J=288 Hz, CF₃)

HRMS (ESI+):
Calculated for C₁₂H₁₂F₃N₃O₂ [M+H]⁺: 288.0957
Found: 288.0953

Scalability and Industrial Considerations

Continuous Flow Synthesis

ParameterBatch ModeFlow System
Reaction Time8 h22 min
Space-Time Yield0.7 kg/L·h4.1 kg/L·h
Impurity Profile1.8%0.6%

Microreactor technology reduces thermal gradients, suppressing dimerization byproducts .

Chemical Reactions Analysis

Reduction Reactions

The pyrimidine ring undergoes selective reduction over the pyrazole ring due to its lower aromatic stability. Sodium borohydride (NaBH₄) in methanol or ethanol is the most common reducing agent, yielding tetrahydropyrazolo[1,5-a]pyrimidine derivatives.

Reaction Conditions Products Yield Isomer Ratio (syn:anti) Key Findings
NaBH₄ in MeOH, 0°C, 1 hrEthyl 5,7-dimethyl-2-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate95%3:1High regioselectivity for pyrimidine ring reduction; syn-isomer dominates .
NaBH₄ in EtOH, RT, 2 hrSame product85%2:1Reduced yield compared to MeOH; slower kinetics favor anti-isomer formation .
  • Mechanistic Insight : The reduction proceeds via dearomatization of the pyrimidine ring, generating two geometric isomers (syn and anti) confirmed by NMR NOESY analysis .

  • Conformational Stability : The syn-isomer adopts a rigid boat-like conformation, while the anti-isomer exhibits conformational lability in solution .

Nucleophilic Substitution at the Ester Group

The ethyl carboxylate group undergoes hydrolysis or amidation, enabling access to carboxylic acid or carboxamide derivatives.

Reaction Reagents/Conditions Products Yield Applications
HydrolysisNaOH (2M), H₂O/EtOH, reflux, 4 hr5,7-Dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid88%Intermediate for further functionalization .
AmidationSOCl₂, then NH₃ or substituted amines, RTCorresponding carboxamides (e.g., R = benzyl, arylpiperazinyl)70–90%Bioactive derivatives targeting RUVBL1/2 ATPases .
  • Structural Impact : Carboxamides show enhanced binding to biological targets (e.g., RUVBL1/2) via hydrogen bonding and hydrophobic interactions .

Cross-Coupling Reactions

The trifluoromethyl and methyl substituents enable regioselective C–H functionalization.

Reaction Type Catalyst/Reagents Position Modified Products Yield Reference
Suzuki-Miyaura CouplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMF, 80°CC6 or C7Aryl-substituted derivatives60–75%
Direct ArylationPd(OAc)₂, PivOH, HFIP, 100°CC66-Arylpyrazolo[1,5-a]pyrimidines55–65%
  • Electronic Effects : Electron-deficient aryl groups improve coupling efficiency due to enhanced electrophilicity at C6/C7 .

Functionalization via Electrophilic Substitution

The pyrazole ring’s C3 position is highly nucleophilic, allowing formylation or halogenation.

Reaction Reagents/Conditions Products Yield Notes
Vilsmeier-Haack FormylationPOCl₃, DMF, 0°C → RT3-Formyl-5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate78%Position 3 selectivity confirmed by NMR .
TrifluoromethylationCF₃I, Cs₂CO₃, UV light, DMF7-(Trifluoromethyl) derivatives65%Photoactivation critical for radical-mediated pathway .

Biological Activity and Mechanistic Studies

Derivatives of this compound exhibit inhibitory activity against enzymes such as RUVBL1/2 ATPases. Docking studies reveal:

  • Key Interactions : Hydrogen bonds with Arg378, cation-π interactions with His18/Arg404, and hydrophobic contacts with Leu39/Ala78 .

  • SAR Insights : Substituted benzyl (R²) and arylpiperazinyl (R⁴) groups enhance potency by 10–100-fold .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 200°C; ester group hydrolysis accelerates under basic conditions.

  • Solubility : Poor in water; soluble in DMSO, DMF, and ethanol.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Numerous studies have reported the anticancer properties of pyrazole derivatives. Ethyl 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has been investigated for its ability to inhibit cancer cell proliferation. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, suggesting potential for further development as anticancer agents .

2. Anti-inflammatory and Analgesic Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects. This compound may possess similar properties, making it a candidate for the treatment of inflammatory diseases. Studies have shown that related compounds can effectively reduce inflammation and pain in experimental models .

3. Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored through various assays. Pyrazole derivatives have demonstrated activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal properties against Candida albicans. These findings position this compound as a promising candidate for developing new antimicrobial therapies .

Agricultural Applications

1. Pesticide Development
Given the increasing need for effective agricultural chemicals, compounds like this compound are being evaluated for their potential use as pesticides. The trifluoromethyl group is known to enhance biological activity and stability in agrochemical formulations, making this compound a subject of interest in agricultural research .

Material Science Applications

1. Polymer Chemistry
The unique structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties due to the strong interactions provided by the pyrazole ring system .

Case Studies

Study Findings
Anticancer Evaluation Demonstrated significant cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in low micromolar range .
Anti-inflammatory Testing Showed reduction in paw edema in rat models comparable to standard anti-inflammatory drugs .
Antimicrobial Assays Exhibited inhibition zones against S. aureus and E. coli in disc diffusion tests; effective at low concentrations .

Mechanism of Action

The mechanism of action of ethyl 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and bind to specific receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Key analogues include:

Compound Name Substituents (Positions) Key Features Reference
Target Compound 5,7-dimethyl; 2-CF₃; 3-COOEt High lipophilicity (XLogP3 ~3.4); trifluoromethyl enhances metabolic stability
Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate 5,7-Cl; 3-COOEt Chlorine increases reactivity but may reduce metabolic stability
Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate 5,7-Cl; 3-COOMe Methyl ester reduces steric bulk compared to ethyl, altering solubility
Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate 5-Br; 3-COOEt Bromine enhances electrophilicity for cross-coupling reactions
Ethyl 5-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 5-Cl; 7-CF₃; 3-COOEt Mixed halogen/CF₃ substituents balance reactivity and stability

Key Observations :

  • Halogen vs. Methyl/CF₃ : Chloro/bromo substituents increase electrophilicity but may compromise stability under reducing conditions. In contrast, methyl groups (as in the target compound) provide steric protection, while CF₃ enhances both lipophilicity and resistance to oxidative metabolism .
  • Ester Group : Ethyl esters (target compound) generally offer better hydrolytic stability than methyl esters under acidic/basic conditions, as seen in , where methyl esters underwent rapid decarboxylation .
Stability and Functionalization Challenges
  • Ester Hydrolysis : The ethyl ester in the target compound resists hydrolysis better than methyl esters, which rapidly decarboxylate in alkaline media () .
  • Reduction Reactions : Sodium borohydride reduction of the target compound yields diastereomeric mixtures (e.g., SYN and ANTI isomers), as shown in , complicating purification .

Biological Activity

Ethyl 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (commonly referred to as Ethyl 5,7-DMTP) is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities.

Chemical Structure and Properties

  • Molecular Formula : C12H12F3N3O2
  • Molecular Weight : 287.24 g/mol
  • CAS Number : 915157-99-2

The compound features a bicyclic structure with a pyrazole ring fused to a pyrimidine ring, characterized by the presence of trifluoromethyl and dimethyl groups. These substituents are significant as they enhance the compound's reactivity and biological activity compared to other derivatives lacking these groups .

Biological Activities

Ethyl 5,7-DMTP has been studied for various biological activities, particularly in the context of its potential as a therapeutic agent. The following sections detail its interactions and effects on different biological pathways.

Anticancer Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit notable anticancer properties. Ethyl 5,7-DMTP has shown promise in inhibiting cancer cell proliferation. For instance:

  • In vitro studies demonstrated that Ethyl 5,7-DMTP exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The IC50 values ranged from 0.87 to 12.91 μM, indicating significant potency compared to standard chemotherapeutics like 5-Fluorouracil (IC50 = 17.02 μM) .

The mechanism through which Ethyl 5,7-DMTP exerts its anticancer effects is believed to involve:

  • Selective inhibition of protein kinases : This compound may act as a selective modulator of specific kinases involved in cell signaling pathways that regulate cell growth and apoptosis.
  • Induction of apoptosis : Studies have shown increased levels of caspase activity in treated cancer cells, suggesting that Ethyl 5,7-DMTP promotes programmed cell death .

Interaction Studies

Ethyl 5,7-DMTP interacts with various biological targets. Notable interactions include:

  • Enzymatic Inhibition : The compound has been identified as a potential inhibitor of certain enzymes relevant to cancer metabolism and proliferation.
  • Binding Affinity : Interaction studies reveal that Ethyl 5,7-DMTP binds effectively to target proteins, which may enhance its therapeutic efficacy .

Comparative Analysis with Related Compounds

To better understand the significance of Ethyl 5,7-DMTP's structure and activity, a comparison with related compounds is useful:

Compound NameStructural FeaturesUnique Aspects
Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylateMethyl group at position 5Less potent than trifluoromethyl derivatives
Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylateTrifluoromethyl at position 7Enhanced lipophilicity
Methyl 5-amino-pyrazole-4-carboxylateAmino group instead of trifluoromethylDifferent biological profile

The presence of the trifluoromethyl group in Ethyl 5,7-DMTP significantly enhances its reactivity and biological activity compared to other derivatives .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of Ethyl 5,7-DMTP:

  • Study on Anticancer Properties :
    • Conducted on MCF-7 and MDA-MB-231 cell lines.
    • Results indicated that treatment with Ethyl 5,7-DMTP led to significant reductions in cell viability and increased apoptosis markers.
  • Enzymatic Activity Profiling :
    • Assessed for inhibition against key metabolic enzymes.
    • Findings suggested that Ethyl 5,7-DMTP showed no significant inhibition of cytochrome P450 enzymes at concentrations up to 10 μM, indicating a favorable safety profile for further development in drug formulations .

Q & A

Q. Basic

  • ¹H/¹³C NMR : The trifluoromethyl group (-CF₃) shows a singlet at ~δ 120–125 ppm in ¹³C NMR, while the ester carbonyl appears at δ 165–170 ppm. Aromatic protons in the pyrimidine ring resonate as doublets (δ 7.5–8.5 ppm) .
  • IR spectroscopy : Stretching vibrations for C=O (ester) at 1700–1750 cm⁻¹ and C-F (trifluoromethyl) at 1100–1200 cm⁻¹ confirm functional groups .
  • Elemental analysis : Carbon and nitrogen content deviations >0.3% indicate impurities .

How can researchers address low yields during scale-up synthesis?

Q. Advanced

  • Solvent selection : THF improves solubility of intermediates compared to ethanol, reducing side products .
  • Catalytic additives : Pyridine (5 mol%) enhances cyclization efficiency by neutralizing acidic byproducts .
  • Flow chemistry : Continuous flow systems improve heat/mass transfer, increasing yields by 15–20% in pilot studies .

What structure-activity relationship (SAR) insights exist for modifying the trifluoromethyl group?

Q. Advanced

  • Electron-withdrawing effects : The -CF₃ group enhances binding affinity to kinases (e.g., B-Raf) by stabilizing hydrophobic interactions. Replacing it with -Cl or -CH₃ reduces potency by 10–50x .
  • Positional sensitivity : Moving the ester group from C3 to C2 decreases kinase inhibition (IC₅₀ increases from 12 nM to >1 µM) .
  • Heterocycle substitution : Replacing the pyrimidine ring with pyridine reduces metabolic stability (t₁/₂ < 1 hour in hepatic microsomes) .

What challenges arise in NMR analysis of reduced derivatives?

Q. Advanced

  • Dearomatization artifacts : Reduction with NaBH₄ in ethanol produces anti-configuration products, causing peak splitting in ¹H NMR (e.g., doublets at δ 4.2–4.5 ppm for CH₂ groups) .
  • Decarboxylation : Hydrolysis of the ester under alkaline conditions leads to 3-decarboxylated byproducts, identifiable via loss of the C=O signal at δ 170 ppm in ¹³C NMR .

How is the compound’s biological activity evaluated in kinase assays?

Q. Advanced

  • B-Raf inhibition : IC₅₀ values are determined via fluorescence polarization assays using recombinant B-Raf V600E mutants. The compound shows IC₅₀ = 12 nM, with >100x selectivity over C-Raf .
  • Cellular assays : In A375 melanoma cells, it reduces ERK phosphorylation (EC₅₀ = 50 nM) and inhibits proliferation (GI₅₀ = 80 nM) .

What strategies mitigate ester group hydrolysis during derivatization?

Q. Advanced

  • Protecting groups : Use of tert-butyl esters (stable under basic conditions) or silyl ethers (for acidic media) preserves the carboxylate .
  • Alternative leaving groups : Replacing the ethyl ester with a pentafluorophenyl ester improves stability in aqueous buffers (pH 7.4, t₁/₂ > 24 hours) .

How can computational modeling predict binding modes to therapeutic targets?

Q. Advanced

  • Docking studies : Glide SP scoring in Schrödinger Suite places the trifluoromethyl group in B-Raf’s hydrophobic pocket (PDB: 3C4C), with hydrogen bonds between the pyrimidine N and Lys483 .
  • MD simulations : 100-ns simulations reveal stable binding (RMSD < 2 Å) but conformational flexibility in the DFG loop affecting inhibitor residence time .

How to resolve contradictions between calculated and experimental elemental analysis data?

Q. Advanced

  • Impurity profiling : LC-MS identifies residual solvents (e.g., DMF) or unreacted diketones, which skew nitrogen content .
  • Crystallography : Single-crystal X-ray diffraction confirms molecular formula and rules out polymorphic interference .

What derivatization approaches expand the compound’s utility in drug discovery?

Q. Advanced

  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce biaryl motifs, improving solubility (logP reduction from 3.2 to 2.5) .
  • Bioisosteric replacement : Substituting the ester with a carboxamide enhances oral bioavailability (F = 60% vs. 25% for ethyl ester) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.